molecular formula C8H12N2O B13158019 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13158019
M. Wt: 152.19 g/mol
InChI Key: WKFCIAVGFNKGSR-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is a saturated derivative of the privileged 1,6-naphthyridin-2(1H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This specific hexahydro variant, characterized by a single bond between C3 and C4, represents a distinct and versatile chemical entity for researchers. Over 17,000 compounds based on the 1,6-naphthyridin-2(1H)-one core have been reported, underscoring its utility as a central scaffold for building diverse compound libraries . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of potential therapeutic agents. Scaffolds in this family are frequently investigated as ligands for various biological receptors and have shown particular promise in the development of tyrosine kinase inhibitors . The specific substitution pattern and the level of saturation in the ring system, as found in this hexahydro derivative, are critical factors that influence binding selectivity and potency against different biological targets . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly by functionalizing the N1, C3, C4, C5, C7, and C8 positions to optimize interactions with enzyme active sites . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11)

InChI Key

WKFCIAVGFNKGSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1CNCC2

Origin of Product

United States

Preparation Methods

Synthesis from a Preformed Pyridine

This approach typically starts from substituted pyridine derivatives, often 4-chloropyridines or 4-aminonicotinonitriles, which undergo nucleophilic substitution and condensation reactions to form the bicyclic 1,6-naphthyridin-2(1H)-one scaffold.

  • Typical Procedure:

    • Starting with ethyl 4,6-dichloro-3-pyridinecarboxylate or 4-aminonicotinonitrile, nucleophilic substitution with amines introduces the N1 substituent.
    • Subsequent condensation with malonamide, diethyl malonate, methyl phenylacetate, or related active methylene compounds under basic or reflux conditions forms the bicyclic ring.
    • The reaction is often performed in ethanol or absolute ethanol with triethylamine or sodium ethoxide as base catalysts.
    • Yields generally range from moderate to good (40–80%).
  • Example:

    • Condensation of 4-aminonicotinonitrile with diethyl malonate in sodium ethoxide/ethanol yields 1,6-naphthyridin-2(1H)-one derivatives bearing amino or hydroxy substituents at C4 position.

Synthesis from a Preformed Pyridone

This method involves cyclization reactions starting from pyridone precursors, often through rearrangements or condensation with cyclic amines.

  • Key Features:

    • Use of cyclic amines such as piperidine, pyrrolidine, or azepane to introduce ring saturation and nitrogen substitution.
    • Reflux in absolute ethanol with triethylamine promotes formation of tetrahydro or hexahydro derivatives.
    • Rearrangement reactions, including Smiles rearrangement, have been employed to access 1-amino-3-oxo-2,7-naphthyridines, which are precursors to fused bicyclic systems related to 1,6-naphthyridin-2(1H)-ones.
  • Example:

    • Reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines yields 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines, which upon further treatment can rearrange to the corresponding 1,6-naphthyridin-2(1H)-ones.

Specific Synthetic Example for 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one

A representative synthesis reported involves the condensation of methyl 4-formylhexanoate with an appropriate amine (e.g., homoveratrylamine) in toluene under reflux with Dean-Stark apparatus to remove water, followed by cyclization and purification steps to yield the hexahydro-1,6-naphthyridin-2(1H)-one derivative in high yield (up to 79%).

Reaction Conditions and Yields Summary

Starting Material Key Reagents/Conditions Product Type Yield (%) Notes
Ethyl 4,6-dichloro-3-pyridinecarboxylate Amine, triethylamine, ethanol, reflux 3 h 1,6-Naphthyridin-2(1H)-one derivatives 40–60 Moderate yields, substitution at N1
4-Aminonicotinonitrile + Diethyl malonate NaOEt, ethanol, reflux 4-Amino-1,6-naphthyridin-2(1H)-one 50–70 Amino substitution at C4
1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile + cyclic amines Ethanol, reflux, triethylamine Hexahydro-1,6-naphthyridin-2(1H)-one 54–86 Rearrangement possible
Methyl 4-formylhexanoate + Homoveratrylamine Toluene, reflux, Dean-Stark trap This compound ~79 High yield, cyclization step

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Key Observations:

  • Saturation Effects : Hexahydro derivatives exhibit improved solubility and bioavailability compared to unsaturated analogs but may sacrifice binding affinity due to reduced planarity .
  • Isomeric Specificity: 1,6-Naphthyridinones show superior kinase inhibition over 1,8-isomers, emphasizing the importance of nitrogen placement in receptor interactions .
  • Substituent Impact: 7-Amino-5-methyl derivatives (e.g., 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one) demonstrate potent PI3K/mTOR dual inhibition (IC₅₀ < 100 nM) , while 5-hydroxymethyl analogs act as cardiotonic agents .

Oncology

Hexahydro-1,6-naphthyridinones serve as precursors for PI3K/mTOR dual inhibitors (e.g., 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one), showing promise in breast and lung cancer models . Unsaturated analogs are advanced candidates for targeting EGFR and angiogenesis .

Cardiovascular Therapeutics

5-(Hydroxyalkyl) derivatives (e.g., 5-hydroxymethyl-4-methyl-1,6-naphthyridin-2(1H)-one ) enhance myocardial contractility without arrhythmogenic effects, positioning them as safer cardiotonics .

Biological Activity

3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for a variety of pharmacological effects. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 210539-03-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors influencing signal transduction.
  • DNA Interaction : Some studies suggest potential intercalation with DNA, affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds related to naphthyridines have shown effectiveness against various bacterial strains. A study found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .

Anticancer Activity

The anticancer potential of naphthyridine derivatives is well-documented:

  • Cell Line Studies : In vitro studies demonstrated that certain naphthyridine derivatives induced apoptosis in cancer cell lines such as HeLa and A549. The IC50_{50} values for these compounds ranged from 10.47 to 15.03 μg/mL .
  • Mechanistic Insights : The mechanism involves the activation of apoptotic pathways and cell cycle arrest at specific phases (G0/G1 and G2) .

Anti-inflammatory Effects

Naphthyridine derivatives have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Compounds have shown to reduce levels of TNF-α and IL-1β in experimental models of inflammation .

Study on Anticancer Effects

A notable study investigated the effects of a related naphthyridine compound on human leukemia cells. The results indicated:

  • Apoptosis Induction : The compound activated caspases leading to programmed cell death.
  • Cell Cycle Arrest : Significant arrest was observed at G0/G1 phase at concentrations as low as 7 μM .

Study on Antimicrobial Activity

Another research focused on evaluating the antimicrobial properties against fungal pathogens:

CompoundTarget PathogenInhibition Rate (%)
10-hydroxycanthin-6-oneFusarium graminearum74.5
Fusarium solani57.9

These findings highlight the potential application of naphthyridine derivatives in treating infections caused by resistant strains .

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